molecular formula C9H9ClO2 B087321 2-(Chloromethyl)phenyl acetate CAS No. 15068-08-3

2-(Chloromethyl)phenyl acetate

Cat. No. B087321
CAS RN: 15068-08-3
M. Wt: 184.62 g/mol
InChI Key: ZVARSKBWVMXPQO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)phenyl acetate is a chemical compound of interest due to its utility in organic synthesis and potential applications in various chemical industries. The compound features a chloromethyl group attached to a phenyl ring, further esterified with acetic acid, which introduces versatility in chemical reactivity and application.

Synthesis Analysis

The synthesis of chloromethylated compounds typically involves the reaction of chloral with substituted anilines, leading to various products depending on the reaction conditions and substrates used. For instance, Issac and Tierney (1996) discuss the formation of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from the reaction of chloral with substituted anilines followed by treatment with thioglycolic acid, highlighting the synthetic versatility of chloromethylated intermediates in producing heterocyclic compounds (Issac & Tierney, 1996).

Scientific Research Applications

  • Synthesis of Acyloxyphosphonates and Acyloxyphosphinates : The reactions of O-phenyl chloromethylphosphonochloridate and bis(chloromethyl)phosphinous chloride with sodium acetate afford acyloxyphosphonates and acyloxyphosphinates. These compounds can be transformed into pyrophosphonates and pyrophosphinates, showing potential in chemical synthesis (Khailova, Shaimardanova, & Pudovik, 1998).

  • Inhibition of Photosynthetic Activities : Phenylmercuric acetate, a compound related to 2-(Chloromethyl)phenyl acetate, inhibits the photosynthetic activities in isolated spinach chloroplasts. This inhibition varies with concentration and affects different components of the photosynthetic process (Honeycutt & Krogmann, 1972).

  • Biological Activity of Benzimidazole Derivatives : The synthesis of NN' disubstituted hydrazines from 2-chloromethyl benzimidazole and their microbiological screening suggests applications in drug development and anti-inflammatory activities (Venkataramana, Singh, Tiwari, & Tiwari, 2010).

  • Enzymatic Synthesis of Aromatic Esters : The enzymatic synthesis of 2-phenylethyl acetate, a rose-like odour compound, using immobilized lipase, has applications in natural volatile ester production for cosmetics, soaps, foods, and drinks (Kuo et al., 2012).

  • Distribution in Warm-Blooded Animals : Studies on the distribution of 2-(dimethylamino)ethyl-(1-hydroxycyclopentyl)(phenyl)acetate in warm-blooded animals after intra-gastric administration have implications for understanding the pharmacokinetics and toxicology of similar compounds (Shormanov et al., 2018).

  • Cyclometallation Studies : Cyclometallation of amines, imines, and oxazolines with metal complexes at room temperature using 2-phenyl-4,4-dimethyloxazoline and related compounds has potential applications in the synthesis of organometallic compounds (Davies et al., 2003).

  • C-H Activation Studies : Research on the C-H activation of para-substituted phenyl imines demonstrates the compound's potential in organometallic chemistry and catalysis (Li, Brennessel, & Jones, 2009).

  • Analysis in Human Blood : The evaluation of phenyl acetic acid, a metabolite of 2-phenyl ethylamine, in human blood through gas chromatography-mass spectrometry has implications in neuromodulation and neurological disorders (Mangani et al., 2004).

Safety And Hazards

The compound is classified as having serious eye damage/eye irritation (Category 1), acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), and skin sensitization (Category 1A) . In case of eye contact, it’s advised to wash out immediately with water and seek medical attention if irritation continues . If skin or hair contact occurs, flush with running water and seek medical attention in event of irritation .

properties

IUPAC Name

[2-(chloromethyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVARSKBWVMXPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402197
Record name 2-(Chloromethyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)phenyl acetate

CAS RN

15068-08-3
Record name 2-(Chloromethyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)phenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Huang, X Deng, S Zhou, N Wang, Y Qin… - Bioorganic & Medicinal …, 2019 - Elsevier
Dipeptidyl Peptidase-IV (DPP-4) is a validated therapeutic target for type 2 diabetes. Aiming to interact with both residues Try629 and Lys554 in S 2 ′ site, a series of novel uracil …
Number of citations: 17 www.sciencedirect.com
Y Liu, HK Jacobs, AS Gopalan - Tetrahedron letters, 2011 - Elsevier
Unsaturated acyloxy sulfones 3 undergo intramolecular cyclization upon deprotonation with LHMDS in THF. Dehydration and double bond isomerization of the products upon exposure …
Number of citations: 20 www.sciencedirect.com
RG Karki, J Powers, N Mainolfi… - Journal of Medicinal …, 2019 - ACS Publications
Complement factor D (FD), a highly specific S1 serine protease, plays a central role in the amplification of the alternative complement pathway (AP) of the innate immune system. …
Number of citations: 15 pubs.acs.org

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